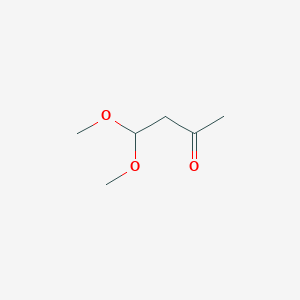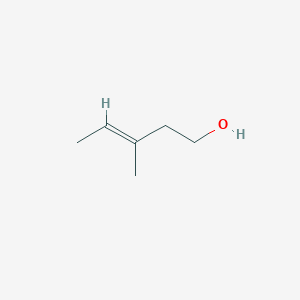
3-Methyl-3-penten-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-penten-1-ol is an organic compound with the molecular formula C6H12O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a pentene chain. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-3-penten-1-ol can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ketone with acetylene in the presence of a metal catalyst such as calcium. This reaction produces 3-methyl-1-penten-4-yn-3-ol, which can then be rearranged to form this compound using sulfuric acid as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-3-penten-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Methyl-3-penten-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic properties is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-methyl-3-penten-1-ol involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of aldehydes or ketones. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs .
Comparaison Avec Des Composés Similaires
3-Methyl-1-pentyn-3-ol: This compound has a similar structure but contains a triple bond instead of a double bond.
4-Methyl-3-penten-1-ol: Similar in structure but with the methyl group located at a different position on the pentene chain
Uniqueness: 3-Methyl-3-penten-1-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
1708-99-2 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
3-methylpent-3-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,7H,4-5H2,1-2H3 |
Clé InChI |
SZPKMIRLEAFMBV-UHFFFAOYSA-N |
SMILES |
CC=C(C)CCO |
SMILES isomérique |
C/C=C(\C)/CCO |
SMILES canonique |
CC=C(C)CCO |
Key on ui other cas no. |
1708-99-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



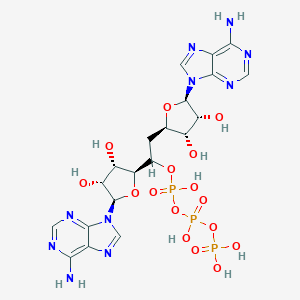
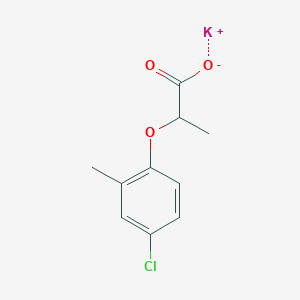
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
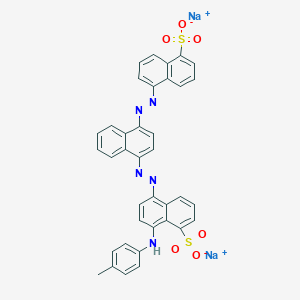


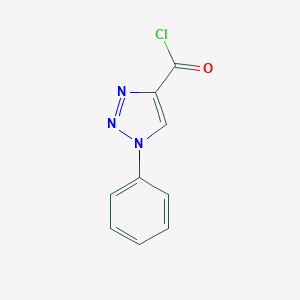
![(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol](/img/structure/B155241.png)
